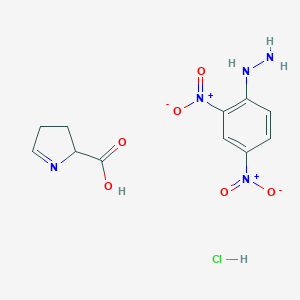

3-氧代-3H-吩恶嗪-7-基 β-D-吡喃葡萄糖苷

描述

Synthesis Analysis

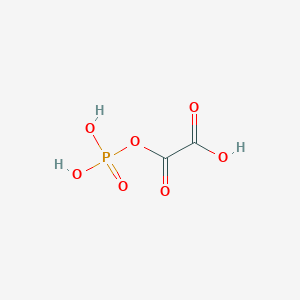

The synthesis of glucopyranosides, including compounds like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside, involves complex chemical procedures. For instance, Tokutake et al. (1990) synthesized glucopyranosides by direct glycosidation of phenolindophenols and through the condensation of aminophenyl glucopyranosides with quinones, yielding compounds with high absorbance and potential as substrates for β-glucosidase assays (Tokutake et al., 1990). Another approach by Garazd et al. (2004) involved synthesizing O-β-D-glucopyranosides using cycloannelated hydroxycoumarins as aglycons, highlighting the versatility in synthesizing glucopyranoside derivatives (Garazd et al., 2004).

Molecular Structure Analysis

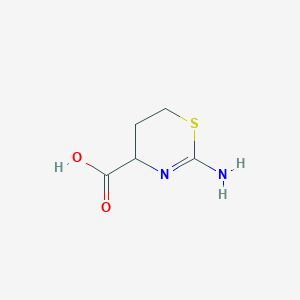

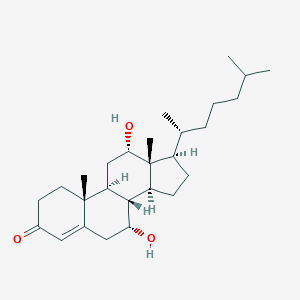

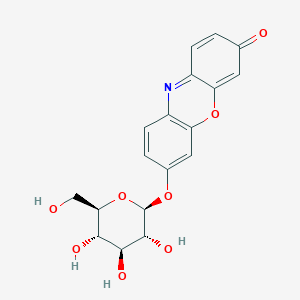

The molecular structure of glucopyranosides like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is characterized by the presence of the glucopyranose sugar moiety and the phenoxazin-7-yl group. The complexity of these molecules often requires advanced analytical techniques, such as NMR, for detailed structural elucidation. For example, Temeriusz et al. (2003) presented the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside, utilizing NMR analysis in both solution and solid states to study the structure of the synthesized compounds (Temeriusz et al., 2003).

Chemical Reactions and Properties

Glucopyranosides undergo various chemical reactions, reflecting their chemical properties. The synthesis process itself, as shown by Li et al. (1992), involves the use of Lewis acids at low temperatures to produce β-anomers, indicating the sensitivity of glucopyranosides to reaction conditions (Li et al., 1992). Additionally, the reactivity of glucopyranosides with enzymes, as demonstrated by Keglević and Pokorný (1969), who synthesized 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, highlights their biochemical significance and the potential for bioconjugation reactions (Keglević & Pokorný, 1969).

科学研究应用

抗氧化活性

多项研究关注了酚糖苷的抗氧化特性,其中包括与 3-氧代-3H-吩恶嗪-7-基 β-D-吡喃葡萄糖苷 类似的化合物。例如,来自莫里坎迪亚荒漠芥和杏仁皮(扁桃)的化合物表现出显着的抗氧化活性,突出了酚糖苷在该领域的潜力 (Braham, Mighri, Jannet, Matthew, & Abreu, 2005); (Sang, Lapsley, Jeong, Lachance, Ho, & Rosen, 2002)。

神经保护作用

对类似糖苷的研究,例如苦甙中的糖苷,表明其具有潜在的神经保护作用。已发现这些化合物可以增强神经生长因子诱导的神经元突起生长,表明在神经学研究中可能具有应用 (Li, Matsunaga, Yamakuni, & Ohizumi, 2000)。

抗真菌特性

从龙胆等植物中分离出的酚糖苷已表现出抗真菌活性,表明 3-氧代-3H-吩恶嗪-7-基 β-D-吡喃葡萄糖苷 在对抗真菌感染中具有潜在应用 (Xu, Yang, & Zhang, 2009)。

抑制一氧化氮的产生

结构相似的漆树中的化合物已被发现可以抑制巨噬细胞中的一氧化氮产生。这表明酚糖苷在治疗炎症性疾病中具有潜在用途 (Shrestha, Lee, Park, Cho, Lee, Li, Kim, Kim, Bang, & Baek, 2013)。

未来方向

The future directions of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside research and application could involve its continued use in cell biology, high-throughput and high-content screening, and diagnostics . Its role as a β-glucosidase probe that releases a detectable fluorescent dye upon enzyme cleavage makes it a valuable tool in these fields.

属性

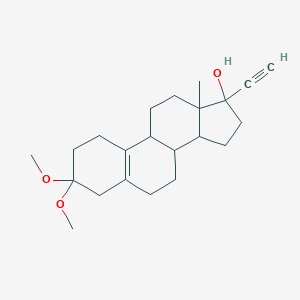

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

CAS RN |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。